1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
The compound "1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one" is a heterocyclic molecule featuring a pyrrolidin-2-one core fused with a 1,3-benzodiazol (benzimidazole) moiety. Key structural elements include:
- 3,5-Dimethylphenyl group: Likely influencing lipophilicity and steric interactions.
- Benzodiazol-pyrrolidinone scaffold: Common in bioactive molecules due to its ability to engage in π-π stacking and dipole interactions.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-14-20(2)16-22(15-19)31-18-21(17-27(31)32)28-29-23-8-4-5-9-24(23)30(28)12-13-34-26-11-7-6-10-25(26)33-3/h4-11,14-16,21H,12-13,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWBPORTZPVMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Pyrrolidinone Ring: The benzimidazole intermediate is then reacted with a suitable pyrrolidinone precursor, often through nucleophilic substitution or cyclization reactions.
Attachment of Aromatic Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural homology or functional group similarities with the target molecule, enabling indirect comparisons:
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Structure : Contains a methoxyphenyl group and pyrrolidinyl-diazenyl motif.
- Key Differences: Lacks the benzodiazol-pyrrolidinone core but shares aromatic methoxy substituents.
- Implications : The diazenyl group in 3FP may enhance photophysical properties, whereas the target compound’s benzodiazol moiety could improve metabolic stability.
Pyridin-2(1H)-one Derivatives ()
- Structures :
- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Functional Overlap: Methoxy and hydroxyl groups resemble the target’s 2-methoxyphenoxy chain.
- Biological Activity :
- Contrast: The pyridinone core may confer different solubility and binding kinetics compared to the benzodiazol-pyrrolidinone system.
5-Methoxy-2-(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-Benzoimidazole ()
- Structure : Benzoimidazole core with methoxy and methylpyridinyl groups.
- Comparison: Both compounds incorporate methoxy-substituted aromatic systems, but the target’s pyrrolidinone ring adds conformational rigidity.
- Hypothetical ADMET: Sulfanyl and pyridinyl groups in this compound may enhance membrane permeability compared to the target’s ethylphenoxy chain.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Antioxidant Potential: Methoxy and hydroxyl groups in pyridinone derivatives correlate with radical scavenging . The target’s 2-methoxyphenoxy group may similarly contribute to antioxidant activity.
Bacterial Inhibition: Moderate activity against S. aureus in pyridinones suggests that the target’s benzodiazol moiety—common in antifungal agents—could enhance specificity .
Structural Flexibility: The pyrrolidinone ring in the target compound may reduce metabolic degradation compared to the sulfanyl group in ’s benzoimidazole .
Biological Activity
1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of aromatic and heterocyclic structures, which confer distinct chemical properties. Below is a summary of its key characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C28H29N3O3 |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | CHBFBGBZWLVWOB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor growth.
- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer therapy.
Antitumor Activity
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against several human lung cancer cell lines using MTS cytotoxicity assays.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | < 1.0 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results suggest that the compound has potent antitumor effects, particularly against non-small cell lung cancer.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Tumor Xenografts : In vivo experiments demonstrated that treatment with the compound resulted in significant tumor reduction without notable toxicity to normal tissues.
- Mechanistic Studies : Research has shown that the compound induces DNA damage in cancer cells, leading to apoptosis through a dose-dependent manner.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Moderate antitumor activity |
| 2-(3,4-Dimethoxyphenyl)ethanol | Limited biological activity |
The unique structural features of the target compound contribute to its enhanced potency and specificity compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
